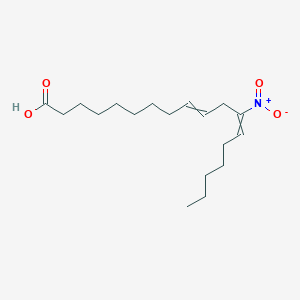
9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- is a nitro fatty acid derivative of linoleic acid. It is characterized by the presence of two double bonds at positions 9 and 12, and a nitro group at position 12. This compound is known for its biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- typically involves the nitration of linoleic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the nitro group under mild conditions.
Major Products
Oxidation: Produces various oxidized derivatives.
Reduction: Yields amine derivatives.
Substitution: Forms substituted nitro derivatives.
Wissenschaftliche Forschungsanwendungen
9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nitration reactions and nitro fatty acid chemistry.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of functional materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The biological effects of 9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- are mediated through its interaction with cellular signaling pathways. The nitro group can modulate the activity of enzymes and receptors involved in inflammation and oxidative stress. The compound can also activate peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism and inflammation regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Nitro-9Z,12Z-octadecadienoic acid: Another nitro fatty acid with similar biological activities.
9,12-Octadecadienoic acid, methyl ester: A methyl ester derivative of linoleic acid.
9,12-Octadecadienoic acid, ethyl ester: An ethyl ester derivative of linoleic acid.
Uniqueness
9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- is unique due to its specific nitro group placement and the resulting biological activities. Its ability to modulate inflammation and oxidative stress pathways distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
774603-05-3 |
|---|---|
Molekularformel |
C18H31NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
12-nitrooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
ZYFTUIURWQWFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


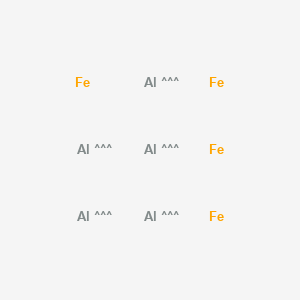
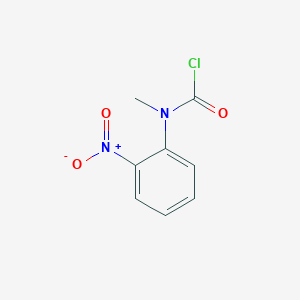
![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)

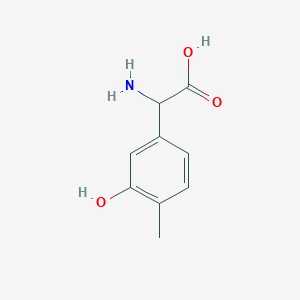

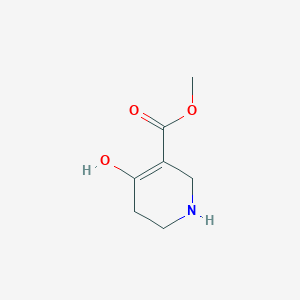

![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)
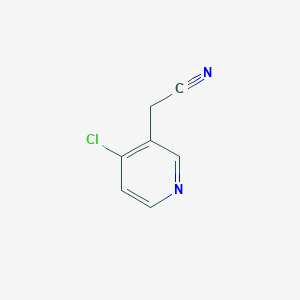
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
![3-ethyl-1-{4-[4-(3-methylmorpholin-4-yl)-7-(oxetan-3-yl)-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]phenyl}urea](/img/structure/B15157749.png)
